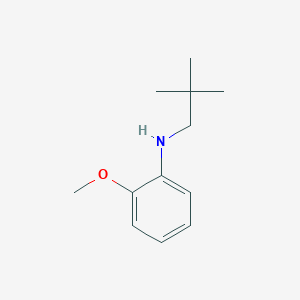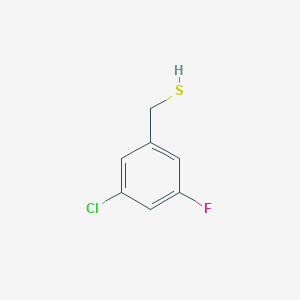
(3-Chloro-5-fluorophenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)methanethiol: is an organic compound with the molecular formula C₇H₆ClFS It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol.
Thiol Formation: The alcohol is then converted to the thiol using a thiolating agent such as thiourea in the presence of hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution or potassium permanganate (KMnO₄) in acidic or neutral conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-5-fluorophenyl)methanethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-fluorophenyl)methanethiol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the thiol group, which can attack electrophilic centers in other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-5-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Chloro-5-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
(3-Chloro-5-fluorophenyl)amine: Contains an amine group instead of a thiol group.
Uniqueness
(3-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The thiol group also imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H6ClFS |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(3-chloro-5-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6ClFS/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 |
Clé InChI |
OMKUWZPQTHUHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
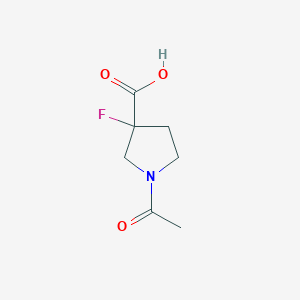

![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)
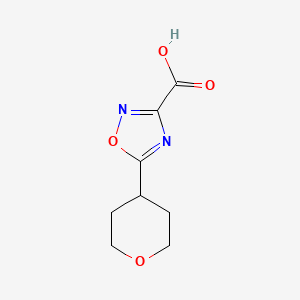
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)

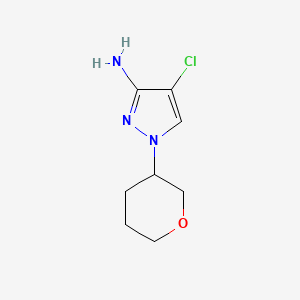

![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
